N,O-Dimethylhydroxylamine

Description

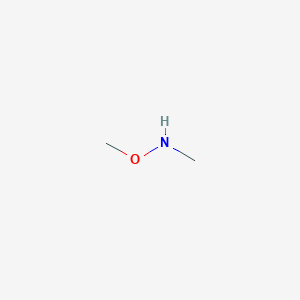

Structure

3D Structure

Properties

IUPAC Name |

N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPYFLIYNGWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051577 | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

42.4 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

379 mm Hg at 25 °C | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

379.0 [mmHg] | |

| Record name | N-Methoxymethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6243 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1117-97-1 | |

| Record name | N,O-Dimethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methoxymethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methoxymethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxymethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHOXYMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783670HYEO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methoxymethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to N,O-Dimethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

N,O-Dimethylhydroxylamine hydrochloride, also known by synonyms such as N-Methoxy-N-methylamine hydrochloride, is a pivotal reagent in modern organic synthesis. Its primary utility lies in its application for the formation of Weinreb amides, which are stable and versatile intermediates for the synthesis of ketones and aldehydes. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its principal application, and its broader role in synthetic and analytical chemistry.

Core Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid that is stable under standard conditions, though it is known to be hygroscopic.[1][2][3] It is highly soluble in water and also shows solubility in organic solvents like methanol (B129727) and dimethyl sulfoxide.[1][4][5]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound hydrochloride.

Table 1: General and Physicochemical Properties

| Property | Value | References |

| CAS Number | 6638-79-5 | [6] |

| Molecular Formula | C₂H₈ClNO (or C₂H₇NO·HCl) | [6][7] |

| Molecular Weight | 97.54 g/mol | [8][6] |

| Appearance | White to off-white crystalline powder | [4][8][9][10] |

| Melting Point | 110 - 118 °C | [6][10][11][12] |

| Density | ~1 g/cm³ | [8] |

| pKa (conjugate acid) | 4.75 | [13] |

| Solubility | Soluble in water, methanol, DMSO | [1][5] |

Table 2: Spectroscopic and Stability Data

| Parameter | Description | References |

| ¹H NMR | Spectrum consistent with structure; typically run in DMSO-d₆. | [14][15] |

| Mass Spectrum | Molecular ion peak (of free amine) at m/z 61. | [16] |

| Stability | Stable under normal conditions; Hygroscopic. | [2][4] |

| Incompatibilities | Strong oxidizing agents, bases. | [3] |

| Decomposition | Thermal decomposition may produce HCl, NOx, CO, CO₂. | [8] |

Key Applications in Synthesis

The paramount application of this compound hydrochloride is in the synthesis of Weinreb-Nahm amides. These amides are exceptionally useful because they react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone.[17][18] This two-step process prevents the common problem of over-addition that leads to alcohol formation.[18]

Beyond this cornerstone reaction, the compound is also utilized in:

-

The synthesis of various heterocyclic compounds such as 2-acyloxazoles.[1][9]

-

The preparation of inhibitors for biological targets, such as NLS-derived BC peptides.[1][9]

-

The production of agrochemicals, including certain insecticides and fungicides.[19]

-

Analytical chemistry, where it can be used for the derivatization of carbonyl compounds for detection.[10]

Experimental Protocols

Protocol 1: General Synthesis of a Weinreb Amide from an Acid Chloride

This protocol describes a common laboratory procedure for the formation of a Weinreb amide from a carboxylic acid chloride.

Objective: To convert a carboxylic acid chloride into its corresponding N-methoxy-N-methylamide (Weinreb amide).

Materials:

-

Carboxylic acid chloride (1.0 equiv)

-

This compound hydrochloride (1.1 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) as solvent

-

A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (NEt₃) (2.2 equiv)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound hydrochloride in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes. This deprotonates the hydroxylamine (B1172632) hydrochloride to its free base form.

-

In a separate flask, dissolve the carboxylic acid chloride in the same anhydrous solvent.

-

Add the acid chloride solution dropwise to the cold hydroxylamine solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

-

Purify the product via column chromatography if necessary.

Protocol 2: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This modern protocol avoids the need to first prepare an acid chloride.

Objective: To directly convert a carboxylic acid into its corresponding Weinreb amide.

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound hydrochloride (1.5 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2 equiv)

-

A hindered base, such as N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the carboxylic acid, this compound hydrochloride, and DIPEA in anhydrous DCM at room temperature, add POCl₃ dropwise.[20]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.[20] This method has been shown to be effective for a variety of sterically hindered and functionalized carboxylic acids, often resulting in high yields.[20]

-

After the reaction is complete, work up the mixture using a standard aqueous wash and extraction procedure as described in Protocol 1.

-

The crude product is then purified, typically by silica (B1680970) gel chromatography.

Visualizations

The following diagrams illustrate the key reaction pathway and the conceptual relationships of this compound hydrochloride's properties and uses.

References

- 1. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. This compound hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. merckmillipore.com [merckmillipore.com]

- 7. CAS 6638-79-5: this compound hydrochloride [cymitquimica.com]

- 8. This compound hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound hydrochloride | 6638-79-5 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. A17469.22 [thermofisher.com]

- 12. This compound Hydrochloride | 6638-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. This compound | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride(6638-79-5) 1H NMR spectrum [chemicalbook.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. This compound hydrochloride(6638-79-5) MS [m.chemicalbook.com]

- 17. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 18. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 19. nbinno.com [nbinno.com]

- 20. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

An In-depth Technical Guide to the Synthesis and Purification of N,O-Dimethylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,O-Dimethylhydroxylamine, a critical reagent in organic chemistry, particularly for the formation of Weinreb amides used in the synthesis of ketones and aldehydes. This document details common synthetic routes, purification protocols for both the hydrochloride salt and the free base, and presents quantitative data to inform methodological choices.

Introduction

This compound, commercially available primarily as its hydrochloride salt (CAS No: 6638-79-5), is a methylated hydroxylamine (B1172632).[1][2] Its principal application lies in the preparation of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are notable for their reaction with organometallic reagents to produce ketones in high yields, avoiding the over-addition that can occur with other carboxylic acid derivatives.[3] This guide will focus on the practical aspects of synthesizing and purifying this compound, providing detailed experimental procedures and comparative data.

Synthesis of this compound Hydrochloride

The most prevalent methods for the synthesis of this compound hydrochloride involve the N,O-dialkylation of a hydroxylamine derivative. A widely employed strategy commences with the acylation of hydroxylamine, followed by methylation and subsequent hydrolysis.

Synthesis via Ethyl Chloroformate and Dimethyl Sulfate (B86663)

This common laboratory-scale synthesis involves a three-step, one-pot procedure starting from hydroxylamine hydrochloride.[4][5][6] The intermediate ethyl N,O-dimethylhydroxycarbamate is formed and then hydrolyzed to yield the desired product.

Experimental Protocol: Synthesis of this compound Hydrochloride[4][5]

Materials:

-

Hydroxylamine hydrochloride (2.0 mol)

-

Ethyl chloroformate (3.0 mol)

-

Dimethyl sulfate (2.17 mol)

-

Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Deionized water

-

Ether

-

2-Propanol

-

n-Hexane

Equipment:

-

5-L four-necked round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Graduated addition funnel

-

pH electrode and meter

-

2-L three-necked round-bottomed flask

-

Steam bath

-

Water-cooled condenser

-

Rotary evaporator

-

Sintered glass funnel

-

Vacuum oven

Procedure:

Step 1: Formation of Ethyl Methoxymethylcarbamate (One-Pot)

-

Charge the 5-L flask with hydroxylamine hydrochloride (208.5 g, 2.0 mol), 1 L of deionized water, and ethyl chloroformate (286.9 ml, 3.0 mol).

-

Stir the mixture and add a 50% sodium hydroxide solution portion-wise, maintaining the pH between 11 and 12 and the temperature at 35 ± 2°C.

-

Once the initial reaction subsides, add dimethyl sulfate (617 ml, 2.17 mol) and additional sodium hydroxide solution in small portions, keeping the reaction temperature at 35 ± 2°C and the pH between 11 and 12. This addition should take approximately one hour.

-

Vigorously stir the mixture for an additional three hours at 35 ± 2°C, adding small amounts of sodium hydroxide solution as needed to maintain a pH of 12.

-

Cool the mixture to 25°C and add 400 ml of ether with good stirring.

-

Separate the layers and extract the aqueous phase with two 200 ml portions of ether.

-

Combine the ethereal extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield crude ethyl methoxymethylcarbamate.

Step 2: Hydrolysis to this compound Hydrochloride

-

Set up the 2-L flask on a steam bath with a mechanical stirrer, thermometer, and condenser.

-

Charge the flask with the crude ethyl methoxymethylcarbamate (290.8 g from the previous step) and 870 ml of concentrated hydrochloric acid.

-

Stir and heat the mixture. A clear, colorless solution will form with vigorous gas evolution.

-

Continue heating for 3.5 hours, by which time gas evolution should have nearly ceased.

Step 3: Isolation and Purification

-

Concentrate the reaction mixture to dryness on a rotary evaporator.

-

Add 125 ml of 2-propanol to the flask and concentrate to dryness again. Repeat this step five more times to ensure the removal of water.

-

Triturate the resulting solid residue with 300 ml of ice-cold 2-propanol.

-

Collect the crystallized product on a sintered glass funnel and wash with two 100 ml portions of ice-cold 2-propanol, followed by 200 ml of n-hexane.

-

Dry the white crystalline solid in a vacuum oven at 40°C.

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

| Synthesis Method | Starting Materials | Intermediate | Final Product | Overall Yield | Purity | Reference(s) |

| Acylation with Ethyl Chloroformate, Methylation with Dimethyl Sulfate, and Acid Hydrolysis | Hydroxylamine hydrochloride, Ethyl chloroformate, Dimethyl sulfate | Ethyl N,O-dimethylhydroxycarbamate | This compound hydrochloride | 70-73% | >99% | [5][6] |

| Acylation with Butyl Chloroformate, Methylation with Dimethyl Sulfate, and Acid Hydrolysis | Hydroxylamine sulfate, Butyl chloroformate, Dimethyl sulfate | Butyl N,O-dimethylhydroxycarbamate | This compound hydrochloride | 65% | N/A | [5] |

| Acylation with Acetate, Methylation, and Acid Hydrolysis | Hydroxylamine salt, Acetate, Methylating agent | N-acetyl-N,O-dimethylhydroxylamine (proposed) | This compound hydrochloride | 73.1% | 99.24% | [7] |

| Hydrolysis of Ethyl N,O-dimethylhydroxycarbamate | Ethyl N,O-dimethylhydroxycarbamate, Hydrochloric acid | N/A | This compound hydrochloride | 93-95% | N/A | [5] |

Table 1: Comparison of Synthesis Methods for this compound Hydrochloride.

| Purification Method | Solvent System | Expected Recovery | Final Purity | Reference(s) |

| Recrystallization of crude hydrochloride salt | Isopropyl alcohol | 78-90% | >99% | [8] |

| Recrystallization of crude hydrochloride salt | Methanol | N/A | >99% | [9][10] |

| Azeotropic dehydration and crystallization | 2-Propanol | 93-95% | N/A | [4][5] |

| Neutralization, impurity derivatization, and recrystallization | Water, Acetone (B3395972)/Butanone, Methanol | N/A | High | [9] |

Table 2: Purification Methods for this compound Hydrochloride.

Purification of this compound

Purification of the Hydrochloride Salt

The primary purification method for this compound hydrochloride is recrystallization. Isopropyl alcohol is a commonly used solvent.[8] The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.

A specific challenge in the synthesis of this compound is the potential formation of O-methylhydroxylamine as an impurity, which has a very similar boiling point to the free base, making separation by distillation difficult.[5] One patented method for purifying the hydrochloride salt involves the selective reaction of the O-methylhydroxylamine impurity with an aldehyde or ketone (e.g., acetone or butanone) to form an oxime ether.[5][9] This derivative can then be separated, and the purified this compound hydrochloride can be recovered.

Preparation and Purification of Free this compound

For applications requiring the free base, this compound can be liberated from its hydrochloride salt by neutralization with a base, such as sodium hydroxide.

Experimental Protocol: Liberation of Free this compound

Materials:

-

This compound hydrochloride

-

Sodium hydroxide (or other suitable base)

-

Anhydrous ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottomed flask

-

Separatory funnel

-

Magnetic stirrer

Procedure:

-

Dissolve this compound hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is basic.

-

Extract the aqueous solution with several portions of cold, anhydrous ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

The resulting ethereal solution contains the free this compound. The solvent can be carefully removed by distillation if the neat product is required, keeping in mind its low boiling point (42.3°C).

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound HCl.

Liberation of the Free Base

Caption: Process for liberating the free base from its hydrochloride salt.

Safety and Handling

This compound hydrochloride is an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]

- 6. JPH083126A - Method for producing N, O-dimethylhydroxylamine - Google Patents [patents.google.com]

- 7. CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride - Google Patents [patents.google.com]

- 10. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction of N,O-Dimethylhydroxylamine with Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reaction mechanism between N,O-dimethylhydroxylamine and carboxylic acids to form N-methoxy-N-methylamides, commonly known as Weinreb amides. It covers the core mechanism, the unique stability and reactivity of the resulting amide, a comparison of synthetic methods, and a detailed experimental protocol.

Introduction: The Significance of the Weinreb Amide

The synthesis of ketones from carboxylic acid derivatives using organometallic reagents is often plagued by a lack of control, leading to over-addition and the formation of tertiary alcohols as byproducts.[1][2][3] The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem by using an N-methoxy-N-methylamide (Weinreb amide) as a stable intermediate.[2][4]

The major advantage of this method is that the Weinreb amide reacts with organolithium or Grignard reagents to form a stable tetrahedral intermediate.[5][6] This intermediate prevents the common problem of over-addition and collapses to the desired ketone or aldehyde only upon aqueous workup.[3][6] Due to its reliability, tolerance of various functional groups, and versatility, the Weinreb amide has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules and natural products.[4][5]

Core Reaction Mechanism: From Carboxylic Acid to Weinreb Amide

The direct reaction of a carboxylic acid with this compound is inefficient. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This "activation" is typically achieved using a variety of peptide coupling reagents or by converting the acid to an acid chloride.[1][6]

The general mechanism proceeds in two stages:

-

Activation of the Carboxylic Acid: A coupling agent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea with carbodiimides, an acyl imidazolide with CDI, or an acyl chloride).

-

Nucleophilic Acyl Substitution: The nitrogen atom of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of the leaving group to form the stable N-methoxy-N-methylamide.

References

- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Weinreb amides [pubsapp.acs.org]

The Weinreb Amide: A Technical Guide to its Discovery, History, and Application in Modern Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Weinreb amide, an N-methoxy-N-methylamide, represents a cornerstone of modern organic synthesis, providing a robust and versatile method for the construction of carbon-carbon bonds. Its discovery in 1981 by Steven M. Weinreb and Steven Nahm revolutionized the synthesis of ketones and aldehydes by overcoming a long-standing challenge in the use of highly reactive organometallic reagents. This technical guide delves into the discovery and history of the Weinreb amide, provides detailed experimental protocols for its preparation and use, presents quantitative data on its efficacy, and illustrates its critical role in complex molecule and pharmaceutical synthesis.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents, such as Grignard or organolithium reagents, was often plagued by low yields due to over-addition.[1] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[2]

In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University reported a novel solution to this problem.[3] They found that N-methoxy-N-methylamides, which came to be known as Weinreb amides, react cleanly with a variety of organometallic reagents to produce ketones in high yields, without the formation of tertiary alcohol byproducts.[3] The key to this success lies in the formation of a stable, chelated tetrahedral intermediate.[1][3]

The Pioneers: Steven M. Weinreb and Steven Nahm

The Mechanism of Action: A Stable Chelate is Key

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic addition of the organometallic reagent to the amide carbonyl.[1][3] This intermediate is stabilized by the coordination of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamide group.[3] This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing over-addition.[4]

Data Presentation: Yields and Comparisons

The primary advantage of the Weinreb ketone synthesis is its consistently high yields and the avoidance of over-addition byproducts. The following tables summarize representative yields for the synthesis of ketones using Weinreb amides and compare them to traditional methods where applicable.

| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | PhMgBr | Benzophenone | 95 | [3] |

| N-methoxy-N-methylacetamide | PhLi | Acetophenone | 87 | [3] |

| N-methoxy-N-methylpropionamide | EtMgBr | 3-Pentanone | 92 | [3] |

| N-methoxy-N-methylisobutyramide | i-PrMgBr | 2,4-Dimethyl-3-pentanone | 85 | [3] |

| N-methoxy-N-methyl-(E)-2-butenamide | MeLi | (E)-3-Penten-2-one | 88 | [3] |

Table 1: Representative Yields for the Weinreb Ketone Synthesis.

| Acylating Agent | Organometallic Reagent | Desired Product | Yield of Ketone (%) | Yield of Tertiary Alcohol (%) |

| Weinreb Amide | R-MgX / R-Li | Ketone | >80% (Typical) [4] | ~0% |

| Ester | R-MgX (1 equiv) | Ketone | Low to Moderate | Significant byproduct |

| Acid Chloride | R-MgX (1 equiv) | Ketone | Variable, often low | Major byproduct |

Table 2: Comparison of Weinreb Amide vs. Traditional Acylating Agents for Ketone Synthesis.

Experimental Protocols

Preparation of Weinreb Amides

Weinreb amides can be prepared from a variety of starting materials, including acid chlorides, carboxylic acids, and esters.

Protocol 4.1.1: From an Acid Chloride (Original 1981 Nahm & Weinreb Method)

This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

-

Materials:

-

Acid chloride (1.0 equiv)

-

This compound hydrochloride (1.1 equiv)

-

Pyridine (B92270) (2.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the acid chloride in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

-

Add this compound hydrochloride to the solution.

-

Slowly add pyridine to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Protocol 4.1.2: From a Carboxylic Acid using a Coupling Reagent

Various peptide coupling reagents can be used to facilitate the direct conversion of carboxylic acids to Weinreb amides.

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

This compound hydrochloride (1.1 equiv)

-

Coupling reagent (e.g., HATU, HBTU, EDC) (1.1 equiv)

-

Base (e.g., DIPEA, NMM) (3.0 equiv)

-

Anhydrous DMF or CH₂Cl₂

-

-

Procedure:

-

Dissolve the carboxylic acid in the chosen anhydrous solvent.

-

Add the coupling reagent, this compound hydrochloride, and the base.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify as described above.

-

Weinreb Ketone Synthesis: A Case Study in Drug Development - Synthesis of a Key Remdesivir Intermediate

A testament to the industrial utility of the Weinreb amide is its application in the kilogram-scale synthesis of a key intermediate for the antiviral drug remdesivir.[5][6][7] This approach effectively eliminated over-addition side reactions that were problematic in other synthetic routes.[6]

Protocol 4.2.1: Kilogram-Scale Synthesis of a Remdesivir Intermediate

This three-step, one-pot procedure starts from 2,3,5-tri-O-benzyl-d-ribonolactone and achieves a 65% overall yield.[6][7]

-

Step 1: Weinreb Amidation

-

Materials:

-

2,3,5-tri-O-benzyl-d-ribonolactone

-

This compound hydrochloride

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

A solution of this compound hydrochloride in THF is treated with i-PrMgCl·LiCl at low temperature to generate the magnesium salt of this compound.

-

A solution of 2,3,5-tri-O-benzyl-d-ribonolactone in THF is added to the above mixture.

-

The reaction is stirred until completion, forming the corresponding Weinreb amide.

-

-

-

Step 2: O-TMS Protection

-

Materials:

-

The crude Weinreb amide from Step 1

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Triethylamine (B128534) (Et₃N)

-

-

Procedure:

-

To the reaction mixture containing the Weinreb amide, triethylamine and then chlorotrimethylsilane are added at low temperature to protect the free hydroxyl group as a TMS ether.

-

-

-

Step 3: Grignard Addition and Cyclization

-

Materials:

-

The O-TMS protected Weinreb amide from Step 2

-

Methylmagnesium bromide (MeMgBr)

-

-

Procedure:

-

Methylmagnesium bromide is added to the reaction mixture.

-

Upon completion of the Grignard addition, the reaction is quenched with an acidic aqueous solution. This workup also removes the TMS protecting group and facilitates the cyclization to the desired lactol intermediate.

-

The product is extracted, and the organic layer is concentrated. The crude product is then purified.

-

-

References

- 1. Weinreb Ketone Synthesis [organic-chemistry.org]

- 2. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of N,O-Dimethylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride (DMHA-HCl), a stable salt of this compound, is a crucial reagent in modern organic synthesis. Its primary application lies in the formation of Weinreb amides, which are versatile intermediates in the synthesis of ketones and aldehydes, finding extensive use in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective handling, application in reactions, and the development of robust synthetic protocols. This guide provides a comprehensive overview of the core physical characteristics of this compound hydrochloride, complete with experimental methodologies and graphical representations of key workflows.

Core Physical Properties

The physical properties of this compound hydrochloride are summarized in the table below. These properties are essential for its proper storage, handling, and use in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or crystals | [1][2] |

| Molecular Formula | C₂H₈ClNO | [2] |

| Molecular Weight | 97.54 g/mol | [2] |

| Melting Point | 112-115 °C | [1][3][4] |

| Solubility | Soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol. | [1][2][5][6] |

| pKa (of conjugate acid) | 4.75 | [7] |

| Hygroscopicity | Hygroscopic | [1][5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and pharmacopeial guidelines.

Melting Point Determination (Capillary Method)

The melting point of this compound hydrochloride can be determined using the capillary method, following general principles outlined in USP <741>.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: A small amount of dry this compound hydrochloride is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-4 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The qualitative solubility of this compound hydrochloride is well-established. A quantitative determination can be performed using the shake-flask method, consistent with OECD Guideline 105.

Apparatus:

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Constant temperature shaker bath.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (water, methanol, or DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a validated analytical method. The solubility is then expressed in g/100 mL or other appropriate units.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.[8][9][10][11][12]

Apparatus:

-

pH meter with a combination pH electrode.

-

Burette.

-

Stir plate and stir bar.

-

Beaker.

Procedure:

-

Solution Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Experimental Workflow for Weinreb Amide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a Weinreb amide using this compound hydrochloride.

Caption: Workflow for Weinreb Amide Synthesis.

Logical Relationship of Physical Properties

This diagram illustrates the logical connections between the fundamental physical properties of this compound hydrochloride and their implications for its practical use.

References

- 1. This compound hydrochloride | 6638-79-5 [chemicalbook.com]

- 2. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]

- 3. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6638-79-5 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound hydrochloride | CAS#:6638-79-5 | Chemsrc [chemsrc.com]

- 7. This compound | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,O-Dimethylhydroxylamine Hydrochloride (CAS 6638-79-5)

For Researchers, Scientists, and Drug Development Professionals

N,O-Dimethylhydroxylamine, most commonly utilized as its hydrochloride salt (CAS 6638-79-5), is a pivotal reagent in modern organic synthesis. Its primary application lies in the formation of N-methoxy-N-methylamides, famously known as Weinreb amides. These amides are exceptionally useful intermediates, particularly in the synthesis of ketones and aldehydes, due to their resistance to over-addition of organometallic reagents. This technical guide provides a comprehensive overview of this compound hydrochloride, including its properties, synthesis, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid that is hygroscopic in nature. It is soluble in water, methanol, and dimethyl sulfoxide.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| CAS Number | 6638-79-5 | [2] |

| Molecular Formula | C₂H₈ClNO | [3] |

| Molecular Weight | 97.54 g/mol | [3] |

| Melting Point | 112-115 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, methanol, DMSO | [1] |

| Purity | ≥97.5% to ≥99% (commercially available) | [2] |

| Hygroscopicity | Hygroscopic |

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent, such as DMSO-d₆, would be expected to show two singlets corresponding to the N-methyl and O-methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would likely exhibit characteristic peaks for N-H stretching (as the hydrochloride salt), C-H stretching, and C-N and N-O bond vibrations.

Mass Spectrometry

The mass spectrum of this compound hydrochloride would show the molecular ion of the free base (this compound) upon ionization. Common fragmentation patterns would involve the loss of methyl or methoxy (B1213986) groups.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reaction of an acetate (B1210297) and a hydroxylamine (B1172632) salt, followed by methylation, hydrolysis, and salt formation.[2]

Experimental Protocol: Synthesis from Acetate and Hydroxylamine Salt[3]

-

Reaction Initiation: In a suitable reaction vessel, add an acetate and a hydroxylamine salt at room temperature.

-

Alkylation: Warm the mixture to 20-50 °C and add an alkali. Maintain the temperature and stir for 1-5 hours.

-

Methylation: Control the temperature between 30-50 °C and add a methylating agent. Continue stirring at this temperature for 1-5 hours.

-

Hydrolysis: Add an acid to the reaction mixture and heat to 50-100 °C for 1-4 hours to induce hydrolysis.

-

Isolation and Salt Formation: Neutralize the hydrolysate with a base and perform distillation under normal pressure for 2-8 hours. Add hydrochloric acid to the collected fraction.

-

Purification: Concentrate the solution under reduced pressure, cool to induce crystallization, filter the solid, wash, and dry under vacuum to obtain this compound hydrochloride.

The Weinreb Amide Synthesis

The premier application of this compound hydrochloride is in the synthesis of Weinreb amides. This reaction typically involves the coupling of a carboxylic acid (or its derivative) with this compound. The resulting Weinreb amide can then be treated with an organometallic reagent to yield a ketone or reduced to form an aldehyde.[4] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, prevents the common problem of over-addition.[4]

Experimental Protocols for Weinreb Amide Synthesis

-

Activation of Carboxylic Acid: In a suitable solvent such as dichloromethane (B109758), dissolve the carboxylic acid. Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC), and stir the mixture at room temperature. This step forms a mixed anhydride (B1165640) intermediate.

-

Amide Formation: To the reaction mixture, add this compound hydrochloride.

-

Reaction Completion and Work-up: Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Isolate the product by filtration to remove the urea (B33335) byproduct. The filtrate can then be purified, for instance, by recrystallization, to yield the desired Weinreb amide.

-

Reaction Setup: In a reaction vessel, dissolve the carboxylic acid in dichloromethane at room temperature.

-

Reagent Addition: Add N,O-dimethyl hydroxylamine hydrochloride, phosphorus (V) oxychloride (POCl₃), and a base such as diisopropylethylamine (DIPEA).

-

Reaction: Stir the mixture at room temperature until the reaction is complete.

-

Work-up and Purification: Upon completion, the reaction is quenched and worked up. The crude product can be purified by column chromatography to afford the pure Weinreb amide in high yield.[5]

Applications in Drug Development and Industry

This compound hydrochloride is a valuable reagent in the pharmaceutical and agrochemical industries.[6] Its role in the controlled synthesis of ketones is crucial for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[6] The ability to introduce a carbonyl group with high precision is essential for the efficacy and safety of many therapeutic agents.[6] It is also employed in the synthesis of various heterocyclic compounds and complex side chains that form the backbone of numerous drugs.[6]

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin and serious eye irritation.

-

Handling: Always handle this chemical in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals working with this compound hydrochloride. Its unique properties make it an indispensable tool in organic synthesis, enabling the efficient and controlled construction of complex molecules.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. capotchem.com [capotchem.com]

Stability and Storage of N,O-Dimethylhydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for N,O-Dimethylhydroxylamine, focusing primarily on its commonly used hydrochloride salt. The information is compiled from technical datasheets and safety documents to ensure safe and effective use in a laboratory setting.

Core Stability Profile

This compound hydrochloride is generally a stable compound under standard laboratory conditions.[1][2][3] It is a white to off-white crystalline solid.[1][4] However, its stability is influenced by several factors, including moisture, temperature, and contact with incompatible materials.

Key Stability Parameters:

-

Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This can impact its purity and stability over time.

-

Thermal Stability: It is stable at normal temperatures and pressures.[1] However, at elevated temperatures, it can decompose.

-

Incompatibilities: Contact with strong oxidizing agents and bases should be avoided as they can lead to decomposition.[1][4][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on the physical form of the compound.

| Form | Recommended Storage Temperature | Container | Atmosphere | Duration |

| Solid (Hydrochloride Salt) | Room temperature, in a cool, dry place[1][2] | Tightly sealed container[1][2][3] | Inert atmosphere recommended[3][6] | See Certificate of Analysis for expiration date |

| Solution in Solvent | -20°C | Tightly sealed container | Not specified | 1 year[2] |

| -80°C | Tightly sealed container | Not specified | 2 years[2] |

Handling and Personal Protection

Due to its potential as an irritant, appropriate handling procedures and personal protective equipment (PPE) are essential.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the recommended workflow for safely handling this compound powder in a laboratory setting.

References

- 1. This compound hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

N,O-Dimethylhydroxylamine hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,O-Dimethylhydroxylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No. 6638-79-5), a white to off-white crystalline solid, is a crucial reagent in modern organic synthesis.[1][2] It is most notably employed in the Weinreb-Nahm ketone synthesis to form stable N-methoxy-N-methylamides (Weinreb amides).[3][4] This intermediate protects against the common problem of over-addition by organometallic reagents, allowing for the controlled synthesis of ketones and aldehydes.[3][5] Understanding its solubility in various organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development.

As a hydrochloride salt, its solubility is governed by the high polarity conferred by the ionic N-H+ bond.[6] This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Solubility Data

Precise quantitative solubility data for this compound hydrochloride in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information is available from various chemical suppliers and databases. The data indicates a general preference for polar solvents, which is consistent with the salt-like nature of the compound.

The following table summarizes the available qualitative solubility data.

| Solvent | Chemical Formula | Type | Qualitative Solubility | Source(s) |

| Methanol | CH₃OH | Polar Protic | Soluble | [2][4][7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [4][7] |

| Water | H₂O | Polar Protic | Soluble | [1][2][4] |

Factors Influencing Solubility

The solubility of this compound hydrochloride is dictated by several key factors:

-

Polarity: As an amine salt, the compound is highly polar.[6] The principle of "like dissolves like" suggests it will have higher solubility in polar solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMSO) than in non-polar solvents (e.g., hexane, toluene).

-

Hydrogen Bonding: The presence of the protonated amine group allows it to act as a hydrogen bond donor, while the oxygen and chloride ions can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) will effectively solvate the molecule, leading to higher solubility.

-

Temperature: For most solid-liquid systems, solubility increases with temperature. Applying heat can help dissolve the compound, although care must be taken to avoid decomposition, especially in reactive solvents.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the expected solubility profile. The presence of water in hygroscopic organic solvents can particularly increase the solubility of this hydrophilic salt.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound hydrochloride in an organic solvent of interest. This protocol is a standard method that can be adapted for various solid-liquid systems.

Objective: To determine the saturation concentration of this compound hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

-

This compound hydrochloride (purity >98%)

-

Selected organic solvent (analytical grade)

-

Deionized water (for cleaning)

-

Acetone (for drying glassware)

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer and/or sonicator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Glassware (beakers, graduated cylinders)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a pre-weighed vial. An excess is crucial to ensure saturation is achieved.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to over 24 hours. Intermittent vortexing or sonication can help expedite this process.[8] Equilibrium is typically assumed when consecutive measurements of concentration yield the same result.

-

-

Sample Separation:

-

Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to let the undissolved solid settle.

-

Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Determination (Gravimetric Method):

-

Weigh the vial containing the filtered supernatant to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (gentle heating under vacuum is preferred).

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

-

The final mass represents the amount of dissolved this compound hydrochloride.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent used) x 100

-

Alternatively, calculate the mass of the solvent (Mass of solution - Mass of dissolved solid) and express solubility as g/100 g of solvent.

-

Visualization of Application Workflow

This compound hydrochloride is a cornerstone reagent for the synthesis of Weinreb amides, which are stable intermediates for producing ketones and aldehydes. The following diagram illustrates this key experimental workflow.

Caption: Workflow of the Weinreb-Nahm Ketone Synthesis.

Conclusion

While quantitative solubility data for this compound hydrochloride remains sparse, its qualitative profile clearly indicates high solubility in polar organic solvents such as methanol, ethanol, and DMSO. This characteristic is directly attributable to its ionic salt nature. For drug development and synthetic chemistry professionals, a thorough understanding of these solubility properties is essential for optimizing reaction conditions, choosing appropriate purification solvents, and designing effective experimental workflows. The provided protocol offers a reliable method for determining precise solubility values when such data is critical for process development. The central role of this compound in the robust and versatile Weinreb amide synthesis underscores the importance of mastering its handling and solution-based chemistry.

References

- 1. CAS 6638-79-5: this compound hydrochloride [cymitquimica.com]

- 2. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. This compound hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. youtube.com [youtube.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 6638-79-5 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

The Core Reactivity of N,O-Dimethylhydroxylamine: A Technical Guide for Synthetic Chemists

Introduction: N,O-Dimethylhydroxylamine, often utilized as its more stable hydrochloride salt, is a versatile and pivotal reagent in modern organic synthesis. While simple in structure, its unique electronic properties allow it to serve as a robust nucleophile and a precursor to one of the most reliable functional groups for the controlled synthesis of carbonyl compounds: the Weinreb amide. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the formation of Weinreb amides and their subsequent conversion to ketones and aldehydes. It is intended for researchers, scientists, and drug development professionals who require a practical and detailed understanding of this reagent's synthetic utility.

Physical and Chemical Properties

This compound is most commonly handled in its solid hydrochloride salt form (CH₃ONHCH₃ · HCl), which is a white to off-white crystalline powder.[1] This form enhances its stability and ease of handling compared to the free amine.[2]

| Property | Value | References |

| Chemical Formula | C₂H₇NO (Free Amine) / C₂H₈ClNO (HCl Salt) | [3][4] |

| Molar Mass | 61.08 g/mol (Free Amine) / 97.54 g/mol (HCl Salt) | [3][4] |

| Appearance | White to off-white crystalline powder (HCl Salt) | [1] |

| Melting Point | 112 - 116 °C (HCl Salt) | [1] |

| Solubility | Soluble in water | [5] |

| Stability | The hydrochloride salt is stable under normal temperatures and pressures. | [4] |

| Incompatibilities | Strong oxidizing agents, bases. | [4] |

Core Reactivity: The Weinreb-Nahm Amide Synthesis

The most prominent application of this compound is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[3][6] This functional group is exceptionally useful because it allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, avoiding the common problem of over-addition seen with other reagents like esters or acid chlorides.[2]

The power of the Weinreb amide lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The nucleophilic addition forms a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy (B1213986) oxygen.[2] This intermediate does not collapse until acidic workup, preventing a second addition of the organometallic reagent.[2]

Synthesis of Weinreb Amides from Carboxylic Acids

Weinreb amides can be prepared directly from carboxylic acids using a variety of coupling agents. This avoids the need to first generate a more reactive derivative like an acid chloride.

Table 2: Synthesis of Weinreb Amides from Various Carboxylic Acids

| Entry | Carboxylic Acid | Coupling System | Time (h) | Yield (%) | Reference |

| 1 | Benzoic Acid | PPh₃ / I₂ / iPr₂NEt | 1 | 92 | [7] |

| 2 | 4-Nitrobenzoic Acid | PPh₃ / I₂ / iPr₂NEt | 1.5 | 94 | [7] |

| 3 | 3-Phenylpropanoic Acid | PPh₃ / I₂ / iPr₂NEt | 1 | 90 | [7] |

| 4 | (E)-Cinnamic Acid | PPh₃ / I₂ / iPr₂NEt | 1.5 | 91 | [7] |

| 5 | Phenylacetic Acid | POCl₃ / DIPEA | - | 85 | [1] |

| 6 | 4-Chlorobenzoic Acid | POCl₃ / DIPEA | - | 86 | [1] |

| 7 | Thiophene-2-carboxylic acid | PCl₃ / Toluene, 60°C | 0.5 | 95 | [8] |

| 8 | (Boc)N-L-Alanine | BtMs / this compound HCl | - | 93 | [9] |

Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid using PPh₃/I₂ [7]

-

Reagent Preparation: To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (B109758) (CH₂Cl₂) (5 mL) at 0 °C, add triphenylphosphine (B44618) (PPh₃) (1.0 mmol). Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.

-

Amide Coupling: At 0 °C, add the carboxylic acid (1.0 mmol) to the mixture. This is followed by the dropwise addition of N,N-diisopropylethylamine (iPr₂NEt) (2.5 mmol) and this compound hydrochloride (1.0 mmol).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) (typically 1-2 hours).

-

Work-up and Purification: Dilute the reaction mixture with water and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to afford the crude product. The crude Weinreb amide can then be purified by silica (B1680970) gel column chromatography.

Conversion of Weinreb Amides to Ketones

The reaction of a Weinreb amide with one equivalent of a Grignard or organolithium reagent, followed by an acidic workup, cleanly produces a ketone.[10][11] The reaction is highly chemoselective and tolerates a wide range of functional groups.[12]

Experimental Protocol: Grignard Reaction with a Weinreb Amide [13]

-

Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the Weinreb amide (1.0 equiv, e.g., 2.77 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (e.g., 30 mL) under a nitrogen atmosphere.

-

Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add the Grignard reagent (e.g., hexylmagnesium bromide, 1.5 equiv, 4.16 mmol) to the stirring solution.

-

Monitoring: Allow the reaction to stir for 1-2 hours at 0 °C. The progress of the reaction can be monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of 0.5 N HCl (e.g., 20 mL) and allow the mixture to stir at room temperature until the intermediate is fully hydrolyzed.

-

Extraction and Purification: Dilute the mixture with the appropriate organic solvent (e.g., dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by silica gel chromatography.

Reduction of Weinreb Amides to Aldehydes

Weinreb amides can be smoothly reduced to aldehydes using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[2][14] The reaction typically stops at the aldehyde stage due to the stability of the same chelated intermediate formed during Grignard addition, preventing over-reduction to the alcohol.[14] This method is highly reliable and tolerates a wide variety of other reducible functional groups.[14]

Table 3: Reduction of Weinreb Amides to Aldehydes

| Weinreb Amide Substrate | Reductant | Temperature (°C) | Yield (%) | Reference |

| N-Boc-Leucinal Weinreb Amide | LiAlH₄ | 0 to rt | 81 | [14] |

| α-cyano Weinreb Amide | LiAlH₄ (1.0 equiv) | -78 | 94 | [14] |

| Aromatic Weinreb Amide | DIBAL-H | 0 | Good | [15] |

| Various Amides | MgAB (ClMg⁺ [H₃BNMe₂]⁻) | Ambient | Good | [16] |

Experimental Protocol: Reduction of a Weinreb Amide with LiAlH₄ [14]

-

Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and thermometer, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.

-

Reaction: Cool the solution to 0 °C (or lower, e.g., -65 °C for substrates with other reducible groups like esters). Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.0-1.5 equiv) via the dropping funnel, maintaining the internal temperature.

-

Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up (Fieser method): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Purification: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography or distillation.

Other Synthetic Applications

While central to the Weinreb ketone synthesis, the nucleophilicity of this compound allows it to participate in other useful transformations.

Synthesis of Oximes

This compound hydrochloride can react with aldehydes and ketones to form the corresponding O-methyl oximes. Oximes are versatile functional groups used for the protection of carbonyls and as intermediates for synthesizing nitrogen-containing compounds like amides (via Beckmann rearrangement) and nitriles.[17]

Experimental Protocol: Synthesis of an Aldoxime [18]

-

Setup: A mixture of an aldehyde (1.0 equiv, e.g., 2.5 mmol), hydroxylamine (B1172632) hydrochloride (1.2 equiv, 3.0 mmol), and a catalyst (e.g., 10 mol% Hyamine®) in water (5 mL) is prepared in a flask.

-

Reaction: The mixture is stirred at ambient temperature. The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is filtered to obtain the desired oxime product, which can be washed with water and dried. The product can be further purified by recrystallization if necessary.

Use as a Protecting Group in Carbohydrate Chemistry

This compound can be used as an anomeric protecting group for carbohydrates.[13][19] It can be introduced directly onto an unprotected sugar in high yield under mildly acidic conditions.[20] These N,O-dimethyloxyamine-N-glycosides are stable to a wide variety of common protecting group manipulations (acylation, alkylation, silylation) and can be selectively cleaved with reagents like N-chlorosuccinimide (NCS) to regenerate the hemiacetal.[13][19]

Safety and Handling

This compound hydrochloride is classified as an irritant and is harmful if swallowed.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] All manipulations should be performed in a well-ventilated fume hood.[21] It is incompatible with strong oxidizing agents and strong bases.[4] Store in a cool, dry place, preferably under an inert atmosphere.[21]

Conclusion

This compound is a powerful and reliable reagent for modern organic synthesis. Its primary role in the formation of Weinreb amides provides one of the most effective strategies for the controlled synthesis of ketones and aldehydes, demonstrating broad functional group tolerance and high yields. Beyond this cornerstone application, its utility in forming oximes and as a specialized protecting group highlights its versatility. A thorough understanding of its reactivity, reaction conditions, and handling procedures is essential for any synthetic chemist aiming to leverage its full potential in the construction of complex molecules for research, drug discovery, and materials science.

References

- 1. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 11. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. yccskarad.com [yccskarad.com]

- 19. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]

- 20. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 21. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

N,O-Dimethylhydroxylamine Hydrochloride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Core Safety & Chemical Data

This compound hydrochloride is a white to off-white crystalline solid.[1][2] It is primarily used as a reagent in organic synthesis, for example, in the preparation of Weinreb amides.[3] While extensively used, it is crucial to handle this compound with care as its toxicological properties have not been fully investigated.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂H₈ClNO | [1] |

| Molecular Weight | 97.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][4] |

| Melting Point | 112 - 116 °C | |

| Density | 1 g/cm³ | [1] |

| Solubility | Soluble in water | [2] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic; sensitive to moisture. | [1] |

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous chemical.[5] The primary hazards are skin and eye irritation, and it may also cause respiratory irritation.[6][7]

| Hazard Classification | Category | Hazard Statement |